molecular formula C22H22N4O3S B11051115 2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide

2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide

Cat. No.: B11051115
M. Wt: 422.5 g/mol
InChI Key: BFOOBCKUTTZSOD-UHFFFAOYSA-N
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Description

2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide is a complex organic compound with a molecular formula of C23H20N4O3S2 This compound is notable for its unique structure, which includes a triazole ring, a dibenzofuran moiety, and a sulfanyl group

Preparation Methods

The synthesis of 2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the dibenzofuran moiety. Common reagents used in these reactions include cyclopropylamine, ethyl bromide, and various sulfur-containing compounds. The reaction conditions usually involve heating and the use of solvents such as dichloromethane or ethanol .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit the activity of metalloenzymes. The dibenzofuran moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C22H22N4O3S/c1-3-20-24-25-22(26(20)13-8-9-13)30-12-21(27)23-16-11-18-15(10-19(16)28-2)14-6-4-5-7-17(14)29-18/h4-7,10-11,13H,3,8-9,12H2,1-2H3,(H,23,27)

InChI Key

BFOOBCKUTTZSOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C2CC2)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC

Origin of Product

United States

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